molecular formula C15H24N2O2 B7515820 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one

4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one

Cat. No. B7515820
M. Wt: 264.36 g/mol
InChI Key: BOTLKUYARLUHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one, also known as CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one works by inhibiting the enzyme GABA-T, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one increases the levels of GABA in the brain, which in turn enhances the inhibitory effects of GABA on neuronal activity. This leads to a calming and anti-seizure effect, as well as a reduction in drug-seeking behavior and anxiety and depression symptoms.
Biochemical and Physiological Effects:
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been shown to increase GABA levels in the brain, leading to a calming and anti-seizure effect. It has also been shown to reduce drug-seeking behavior and have anxiolytic and antidepressant effects. 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one is a potent and selective inhibitor of GABA-T, making it a valuable tool for studying the role of GABA in the brain. Its ability to increase GABA levels in the brain has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders. However, 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one is a synthetic compound and may not accurately reflect the effects of endogenous GABA in the brain. Additionally, its use in lab experiments may be limited by its cost and availability.

Future Directions

There are several future directions for the study of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one. One potential direction is the development of more potent and selective GABA-T inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the use of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one in combination with other drugs may enhance its therapeutic effects and reduce potential side effects. Overall, the study of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has the potential to lead to the development of new and effective treatments for various neurological and psychiatric disorders.

Synthesis Methods

4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2-cyclopropylacetylpyrrole, followed by the addition of azocane-1-carbonyl chloride and subsequent purification steps. The synthesis of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been optimized to produce high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been investigated for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Its ability to increase GABA levels in the brain has been shown to have a calming and anti-seizure effect, making it a promising candidate for the treatment of epilepsy. 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for drug addiction. Additionally, 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been shown to have anxiolytic and antidepressant effects in preclinical studies, indicating its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

4-(azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14-10-12(11-17(14)13-6-7-13)15(19)16-8-4-2-1-3-5-9-16/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTLKUYARLUHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.